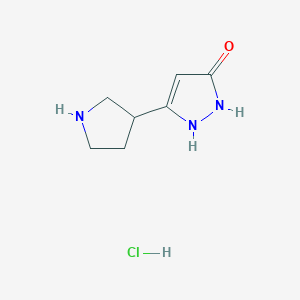

3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride

説明

特性

分子式 |

C7H12ClN3O |

|---|---|

分子量 |

189.64 g/mol |

IUPAC名 |

5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one;hydrochloride |

InChI |

InChI=1S/C7H11N3O.ClH/c11-7-3-6(9-10-7)5-1-2-8-4-5;/h3,5,8H,1-2,4H2,(H2,9,10,11);1H |

InChIキー |

AGYUKJNQGKCJFP-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1C2=CC(=O)NN2.Cl |

製品の起源 |

United States |

準備方法

Starting Material and Key Intermediates

The synthesis typically begins from aminohydroxybutyric acid derivatives or related lactams, which are converted into pyrrolidin-3-ol intermediates. These intermediates are then functionalized to introduce the pyrazol-5-ol moiety.

- Aminohydroxybutyric acid (IV) is esterified with methanol under acidic conditions to form methyl ester hydrochloride (Va), which serves as a key intermediate for further transformations.

Synthesis of Pyrrolidin-3-ol Core

A patented process (EP4382529A1) describes an efficient, scalable, and GMP-compliant method for preparing optically pure (3S)-pyrrolidin-3-ol and its hydrochloride salt, which is a critical precursor for the target compound.

The lactam intermediate is reduced using sodium borohydride in diglyme, followed by acid treatment with concentrated sulfuric acid at elevated temperature (80 °C for 12 h) to yield the pyrrolidin-3-ol free base and hydrochloride salt with high optical and chemical purity.

This process involves crystalline intermediates that facilitate isolation and purification, achieving an overall theoretical yield of approximately 44% over four steps starting from aminohydroxybutyric acid.

Construction of the Pyrazol-5-ol Moiety

The pyrazol-5-ol ring system is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate diketones or acetylenic ketones.

Classical methods include cyclocondensation of hydrazine derivatives with acetylenic ketones, yielding pyrazole regioisomers, with selectivity influenced by substituents and reaction conditions.

Alternative approaches involve 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds with alkynes, providing pyrazole-5-carboxylates in good yields under mild conditions.

Visible-light-promoted synthesis of pyrazol-5-ol derivatives from substituted aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one has been reported, achieving fair to excellent yields (up to 96%) depending on solvent and reaction time.

Coupling Pyrrolidin-3-yl and Pyrazol-5-ol Units

While direct literature on the exact coupling of pyrrolidin-3-ol to pyrazol-5-ol to form this compound is limited, related compounds have been synthesized by:

Reaction of protected pyrrolidine derivatives with pyrazolyl-containing intermediates, followed by deprotection and salt formation.

Use of Lawesson's reagent for cyclization steps in pyrazolyl piperazine derivatives, which may be adapted for pyrrolidinyl analogs.

Direct N-substitution of pyrazoles with aliphatic amines under mild conditions to form N-substituted pyrazoles, which could be a route to the target compound.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from related pyrazol-5-ol syntheses and pyrrolidin-3-ol preparations relevant to the target compound:

Analysis of Preparation Methods

The patented process for pyrrolidin-3-ol hydrochloride preparation stands out for industrial applicability due to its scalability, safety, and compliance with pharmaceutical standards.

Pyrazol-5-ol synthesis methods vary widely, with photochemical and catalytic approaches offering mild conditions and good yields.

Combining these two moieties requires careful consideration of protecting groups and reaction compatibility; existing methods for related pyrazolyl amines and piperazines suggest feasible routes via cyclization and substitution chemistry.

The overall synthesis route must balance yield, purity, and operational simplicity to meet pharmaceutical production requirements.

化学反応の分析

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. For example:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ in acidic aqueous solution | Pyrrolidinone derivative | Selective oxidation of pyrrolidine to γ-lactam observed in structurally similar compounds |

| H₂O₂/Fe²⁺ (Fenton-like conditions) | N-Oxide formation | Radical-mediated oxidation at tertiary amine site |

The pyrazole hydroxyl group can also oxidize to carbonyl derivatives under strong oxidizing agents like CrO₃, though this is less common due to competing decomposition pathways .

Alkylation and Acylation

The NH group in pyrrolidine and pyrazole participates in nucleophilic substitution:

-

Alkylation :

Reacts with methyl iodide (CH₃I) in DMF/NaH to form 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride as a major product . -

Acylation :

Acetic anhydride in pyridine selectively acetylates the pyrrolidine NH group, preserving the pyrazole hydroxyl.

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

Notably, flash vacuum pyrolysis (FVP) of analogous compounds generates pyrazolo[1,5-a]pyrimidin-7-ones via oxoketenimine–imidoyl ketene rearrangements .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

-

pKa of pyrrolidine NH⁺: ~8.5 (calculated via Hammett analysis of analogs) .

-

Deprotonation with NaOH (1M) yields the free base, enhancing solubility in organic solvents like DCM .

Tautomerism and Ring Effects

¹³C NMR studies reveal rapid C3/C5 tautomerism in DMSO-d₆, with coalescence observed at 25°C (δC3: 148.2 ppm; δC5: 144.9 ppm) . Key impacts:

-

Tautomeric equilibrium shifts toward the C5-hydroxyl form in polar aprotic solvents .

-

Steric effects from the pyrrolidine substituent stabilize the C3-hydroxyl tautomer in solid-state .

Reductive Amination

The primary amine in pyrrolidine reacts with aldehydes/ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methylpyrrolidine derivative | 65% |

| Cyclohexanone | H₂ (1 atm)/Pd-C | Spirocyclic amine | 42% |

Metal Coordination

The compound acts as a polydentate ligand:

科学的研究の応用

3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural features.

Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique properties

作用機序

The mechanism of action of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride and its analogs:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol HCl | Pyrazole | Pyrrolidin-3-yl, -OH | C₈H₁₃ClN₂O | 216.63 | Pyrazole, pyrrolidine, HCl |

| 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine diHCl | Triazole | Pyrrolidin-3-yl, -NH₂ | C₈H₁₀Cl₂N₄ | 233.11 | Triazole, pyrrolidine, 2HCl |

| 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine HCl | Pyrazole | Pyridin-3-yl, -NH₂, -CH₃ | C₁₀H₁₂ClN₅ | 358.44 (free base) | Pyrazole, pyridine, HCl |

| 3-Chloro-1-phenyl-1H-pyrazol-5-ol | Pyrazole | Phenyl, -Cl, -OH | C₉H₇ClN₂O | 194.62 | Pyrazole, chloro, phenyl |

Key Differences and Implications

Core Heterocycle Variation: The triazole analog (1,2,4-triazol-5-amine dihydrochloride) replaces the pyrazole core with a triazole ring, which may alter hydrogen-bonding patterns due to the additional nitrogen atom . Pyrazole derivatives (e.g., the target compound and 3-chloro-1-phenyl analog) exhibit distinct π-π stacking interactions, relevant to crystal packing and receptor binding .

Substituent Effects: Pyrrolidinyl vs. Pyridinyl/Phenyl: The pyrrolidine group in the target compound introduces a saturated, flexible amine moiety, enhancing solubility and enabling hydrogen bonding. In contrast, the pyridinyl group in A-674563 hydrochloride provides aromaticity and basicity, favoring interactions with hydrophobic enzyme pockets . Chloro vs.

Salt Forms: The dihydrochloride salt of the triazole analog improves solubility compared to the monohydrochloride form of the target compound, which may affect bioavailability in drug formulations .

Hypothesized Pharmacological Profiles

- Target Compound: The hydroxyl and pyrrolidine groups suggest dual hydrogen-bond donor/acceptor capabilities, making it a candidate for kinase inhibition or GPCR modulation.

- A-674563 Hydrochloride : The pyridinyl group and amine functionality are common in kinase inhibitors (e.g., JAK/STAT pathway modulators), as seen in its structural analogs .

- 3-Chloro-1-phenyl-1H-pyrazol-5-ol : The chloro and phenyl groups may confer antimicrobial activity, as seen in agrochemical patents (e.g., US4256902) .

生物活性

3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a pyrrolidine group. Its molecular formula is CHN·HCl, and it has a molecular weight of approximately 196.67 g/mol. The compound is typically available in a hydrochloride salt form, enhancing its solubility in biological systems.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that compounds within this class can inhibit various cancer cell lines, including those associated with breast cancer and lung adenocarcinoma.

Table 1: Anticancer Activity of Pyrazole Derivatives

The compound's efficacy appears to correlate with its ability to induce apoptosis and inhibit cell proliferation pathways.

2. Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies indicate that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects

| Compound | Model | Effect | Reference |

|---|---|---|---|

| 3d | Carrageenan-induced edema | Significant reduction in edema | |

| 3e | LPS-stimulated macrophages | Decreased NO production |

These effects suggest potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The inhibition of monoamine oxidase (MAO) has been documented, which could lead to increased levels of neurotransmitters like dopamine and serotonin.

Table 3: Neuroprotective Actions

Case Studies

Several case studies have investigated the pharmacological effects of pyrazole derivatives:

- Study on Anticancer Activity : A study conducted on a series of pyrazole derivatives demonstrated that modifications at the pyrazole ring significantly influenced anticancer activity against various cell lines. The study found that compounds with electron-donating groups exhibited enhanced activity against BRAF(V600E) mutations associated with melanoma .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of a novel series of pyrazole derivatives in carrageenan-induced edema models, revealing comparable efficacy to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What role does the hydrochloride counterion play in solubility and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。